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Compound of Interest

Compound Name: THP-2

Cat. No.: B1575679 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the THO complex in Saccharomyces

cerevisiae (yeast), a critical player at the intersection of transcription, mRNA processing, and

genome stability.

Core Concepts of the THO Complex
The THO complex is an evolutionarily conserved nuclear protein assembly essential for

coupling transcription elongation with the biogenesis of messenger ribonucleoprotein (mRNP)

particles.[1][2] In yeast, it was first identified through genetic screens for mutants exhibiting

transcription-dependent hyper-recombination, revealing its crucial role in maintaining genome

integrity.[3][4] The complex functions as a structural and functional unit; mutations in any of its

core subunits typically result in similar phenotypes, including impaired transcription of long and

GC-rich genes, defects in mRNA export, and increased transcription-associated recombination

(TAR).[3][5][6][7]

Subunit Composition and Architecture
The yeast THO complex is a stable heteropentamer.[1][2] It forms an elongated, conspicuous

structure.[1] Recent cryo-electron microscopy studies have revealed that the complex

homodimerizes, with the subunits Tho2 and Hpr1 intertwining to form a central platform for the

binding of Mft1, Thp2, and Tex1.[8]
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Core Subunits: The complex is composed of four main proteins: Tho2, Hpr1, Mft1, and Thp2.

[3]

Tex1: Biochemical purifications have consistently shown that Tex1 is a stable, integral fifth

subunit of the complex.[1][2]

TREX Complex Formation: The THO complex serves as the core of the larger Transcription-

Export (TREX) complex. It recruits the DEAD-box RNA helicase Sub2 (UAP56 in humans)

and the RNA-binding protein Yra1 (ALY/REF in humans) to form the TREX complex, which is

critical for packaging the nascent mRNA and facilitating its export from the nucleus.[1][5][6]

[7]

Key Functions and Molecular Mechanisms
The THO complex operates at the heart of gene expression, ensuring a seamless transition

from transcription to mRNA export and preventing the formation of deleterious nucleic acid

structures.

Coupling Transcription Elongation and mRNA Export
THO is recruited to actively transcribed genes and travels with the RNA Polymerase II (RNAPII)

elongation machinery.[6][9] Its presence is crucial for the efficient co-transcriptional recruitment

of Sub2 and Yra1 to the nascent mRNP.[1][6] This coordinated action ensures that the pre-

mRNA is correctly processed, packaged, and handed off to the nuclear export machinery,

preventing its accumulation at transcription sites.[1]

Prevention of R-loop Formation and Genome Instability
A primary function of the THO complex is to prevent the formation of R-loops—three-stranded

nucleic acid structures where the nascent RNA hybridizes with the template DNA strand.[1][6]

In the absence of a functional THO complex, the nascent mRNA is not properly packaged into

an mRNP, leaving it free to re-anneal with the DNA template.[6][8]

These R-loops are a major source of genomic instability because they:

Stall replication forks, leading to DNA breaks.

Expose single-stranded DNA, which is a substrate for recombination machinery.
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Lead to transcription-associated recombination (TAR), a hallmark phenotype of tho mutants.

[1][6][10]

The THO complex, in conjunction with the helicase activity of Sub2, is thought to actively

remodel the nascent mRNP to prevent R-loop formation.[8]

Quantitative Data Summary
The following table summarizes key quantitative data related to the subunits of the yeast THO

complex.
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Subunit Gene
Molecular
Weight (kDa)

Stoichiometry
in Complex

Key
Phenotypes of
Deletion
Mutant

Tho2 THO2 ~184 1

Strong

impairment of

transcription,

highest hyper-

recombination

phenotype.[3][8]

Hpr1 HPR1 ~88-90 1

Impaired

transcription,

hyper-

recombination,

mRNA export

defects.[1][3]

Mft1 MFT1 ~45 1

Impaired

transcription,

hyper-

recombination.[1]

[3]

Thp2 THP2 ~30-33 1

Impaired

transcription,

hyper-

recombination.[1]

[3]

Tex1 TEX1 ~47 1

Considered an

integral subunit;

contributes to

complex integrity.

[1][2]

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.embopress.org/doi/10.1093/emboj/19.21.5824
https://elifesciences.org/articles/61467
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675074/
https://www.embopress.org/doi/10.1093/emboj/19.21.5824
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675074/
https://www.embopress.org/doi/10.1093/emboj/19.21.5824
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675074/
https://www.embopress.org/doi/10.1093/emboj/19.21.5824
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4111604/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling and Functional Pathways

Transcription Elongation

mRNP Biogenesis Nuclear Export

RNA Pol II Template DNA

Nascent mRNA
Transcription

THO Complex
(Tho2, Hpr1, Mft1, Thp2, Tex1)

Recruits

Binds

Sub2 (Helicase)Recruits

TREX Complex

Yra1 (Adaptor)Recruits

Mature mRNPPackages mRNA Nuclear Pore
Complex

Translocates via
Export to

Cytoplasm

Click to download full resolution via product page

Caption: The THO complex couples transcription elongation to mRNA export via the TREX

complex.
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Caption: THO complex function prevents R-loop formation and maintains genomic stability.

Experimental Workflow
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Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
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Experimental Protocols
Detailed methodologies for key experiments used to investigate the THO complex are provided

below.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is used to identify the genome-wide binding sites of THO complex subunits.[6] It

is adapted from standard yeast ChIP-seq procedures.[11][12][13]

1. Cell Growth and Cross-linking:

Grow yeast cells (e.g., in YPAD medium) to a mid-log phase (OD600 ≈ 0.6-0.8).

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate with

gentle shaking for 15-20 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

Harvest cells by centrifugation, wash twice with ice-cold Tris-Buffered Saline (TBS), and

flash-freeze the cell pellet.

2. Cell Lysis and Chromatin Sonication:

Resuspend the cell pellet in 600 µL of lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150

mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus

protease inhibitors).

Lyse cells by bead beating (e.g., with 0.5 mm glass beads) for multiple cycles.

Sonicate the chromatin to shear DNA into fragments of 200-500 bp. Use a Bioruptor or

similar instrument, optimizing the number of cycles. Centrifuge to pellet debris.

3. Immunoprecipitation (IP):
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Pre-clear the soluble chromatin by incubating with Protein A/G magnetic beads for 1 hour at

4°C.

Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin overnight at 4°C with an antibody specific to a THO

subunit (e.g., anti-Hpr1).

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-

protein-DNA complexes.

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to

remove non-specific binding.

4. Elution and Reversal of Cross-links:

Elute the chromatin from the beads using an elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10

mM EDTA, 1% SDS) at 65°C.

Reverse the cross-links for both the IP and input samples by incubating overnight at 65°C.

Treat with RNase A for 1 hour at 37°C, followed by Proteinase K for 2 hours at 55°C to

degrade RNA and proteins.

5. DNA Purification and Library Preparation:

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Prepare sequencing libraries from the purified IP and input DNA according to the

manufacturer's protocol (e.g., Illumina TruSeq ChIP). This involves end-repair, A-tailing,

adapter ligation, and PCR amplification.

Sequence the libraries on a high-throughput sequencing platform.

Yeast Two-Hybrid (Y2H) Screen
This protocol is used to identify novel protein-protein interactions with a THO subunit ("bait").

[14][15]
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1. Principle:

The GAL4 transcription factor is split into two functional domains: a DNA-Binding Domain

(BD) and an Activation Domain (AD).

The "bait" protein (e.g., Hpr1) is fused to the BD. A library of potential interacting proteins

("prey") is fused to the AD.

If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting

a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3,

lacZ).

2. Strain and Plasmid Preparation:

Clone the coding sequence of the THO subunit into a "bait" vector (e.g., pGBKT7), which

contains the GAL4-BD.

Transform a yeast mating strain (e.g., MATa) with the bait plasmid. Confirm expression and

auto-activation (i.e., ensure the bait alone does not activate the reporter genes).

Obtain a pre-made yeast cDNA library in a "prey" vector (e.g., pGADT7), which contains the

GAL4-AD, transformed into the opposite mating strain (e.g., MATα).

3. Mating and Selection:

Mate the bait-containing yeast strain with the prey library strain by mixing the cultures and

plating on a rich medium (YPAD) to allow diploid formation.

Plate the diploid cells onto selective media. For example, use a medium lacking tryptophan

and leucine to select for cells containing both bait and prey plasmids.

Then, plate on a high-stringency selective medium lacking histidine (and often adenine) to

select for cells where an interaction has occurred, activating the HIS3 (and ADE2) reporter

gene.

4. Identification of Interactors:

Isolate plasmids from the positive colonies that grew on the high-stringency medium.
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Rescue the prey plasmids by transforming them into E. coli.

Sequence the prey plasmids to identify the cDNA insert, which encodes the interacting

protein.

Confirm the interaction by co-transforming the isolated prey plasmid with the original bait

plasmid into a fresh yeast reporter strain and re-testing for reporter gene activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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